![molecular formula C19H30O2S B10844989 4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid](/img/structure/B10844989.png)
4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid is a complex organic compound characterized by a long hydrocarbon chain with multiple double bonds and a sulfanylbutanoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid typically involves multiple steps, starting with the preparation of the hydrocarbon chain with the desired double bond configuration. This can be achieved through methods such as Wittig reactions or olefin metathesis. The sulfanylbutanoic acid group is then introduced through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the hydrocarbon chain can be reduced to single bonds.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[(3E,6E,9,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydrocarbon chain can interact with lipid membranes, affecting their fluidity and function. These interactions can modulate various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraene-1-thiol: Similar hydrocarbon chain but with a thiol group instead of a sulfanylbutanoic acid group.
2-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraene-1-sulfonyl]butanoic acid: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid is unique due to the presence of both a long hydrocarbon chain with multiple double bonds and a sulfanylbutanoic acid group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C19H30O2S |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
4-[(3E,6E,9E,12E)-pentadeca-3,6,9,12-tetraenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C19H30O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-18-15-16-19(20)21/h3-4,6-7,9-10,12-13H,2,5,8,11,14-18H2,1H3,(H,20,21)/b4-3+,7-6+,10-9+,13-12+ |
Clé InChI |
JUGSAWFPXQSLMJ-GFRMADBLSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/C/C=C/CCSCCCC(=O)O |
SMILES canonique |
CCC=CCC=CCC=CCC=CCCSCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


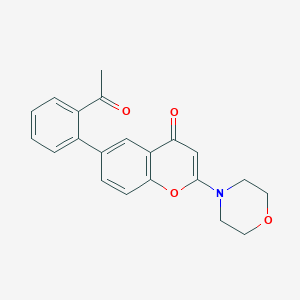
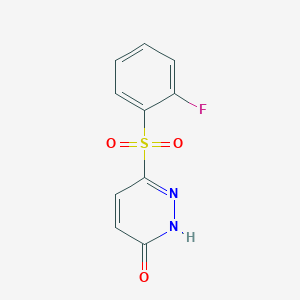
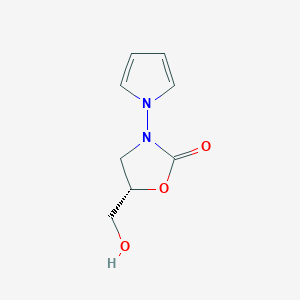
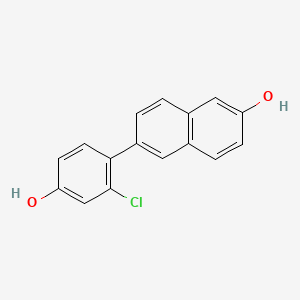
![6-(3-Aza-bicyclo[3.1.0]hexan-1-yl)quinoline](/img/structure/B10844942.png)



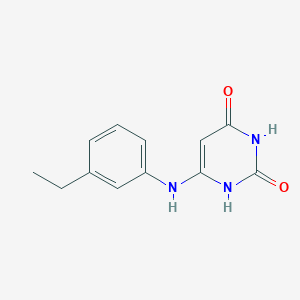
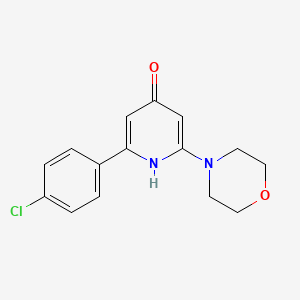
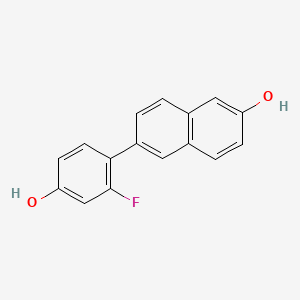

![6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridine-4-carboxamide (enantiomeric mix)](/img/structure/B10845000.png)
![6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-YL)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridine-4-carboxamide (enantiomeric mix)](/img/structure/B10845001.png)
